molecular formula C18H24N2O4S B216470 Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate

Katalognummer B216470
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: IQPUDANMVASLRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate, also known as EACT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EACT is a member of the thioester family and has a unique molecular structure that allows it to interact with biological systems in a specific way. In

Wirkmechanismus

The mechanism of action of Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate involves its ability to interact with biological systems in a specific way. Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate is a thioester and has a unique molecular structure that allows it to bind to specific receptors in cells. Once bound, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate can induce a variety of cellular responses, including apoptosis, cell proliferation inhibition, and anti-inflammatory effects.
Biochemical and Physiological Effects:
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has a variety of biochemical and physiological effects on cells and tissues. In cancer cells, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. In neurons, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate protects against oxidative stress by inhibiting the production of reactive oxygen species and reducing inflammation. In inflammatory conditions, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its ability to selectively target specific receptors and induce specific cellular responses. However, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has limitations, including its complex synthesis method and potential toxicity at high concentrations.

Zukünftige Richtungen

For research on Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate include exploring its potential applications, developing more efficient synthesis methods, investigating its potential toxicity in vivo, and exploring its potential as a drug delivery system.

Synthesemethoden

The synthesis of Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxycarbonylaniline with thionyl chloride to form 4-chloroethyl ethoxycarbonyl anilino. The second step involves the reaction of 4-chloroethyl ethoxycarbonyl anilino with potassium ethylxanthate to form ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate. The final step involves the purification of the compound using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has shown potential in a variety of scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory treatments. In cancer therapy, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to protect neurons from damage caused by oxidative stress. In anti-inflammatory treatments, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate

Molekularformel

C18H24N2O4S

Molekulargewicht

364.5 g/mol

IUPAC-Name

ethyl 1-[(4-ethoxycarbonylphenyl)carbamothioyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H24N2O4S/c1-3-23-16(21)13-5-7-15(8-6-13)19-18(25)20-11-9-14(10-12-20)17(22)24-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,19,25)

InChI-Schlüssel

IQPUDANMVASLRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)OCC

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.